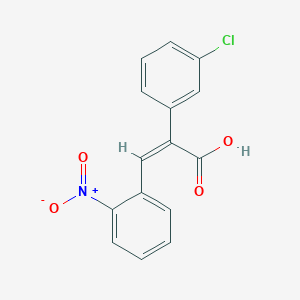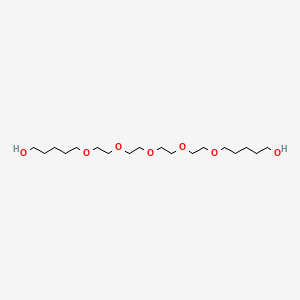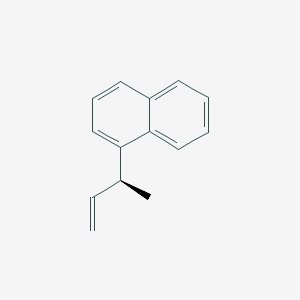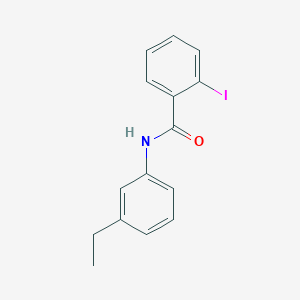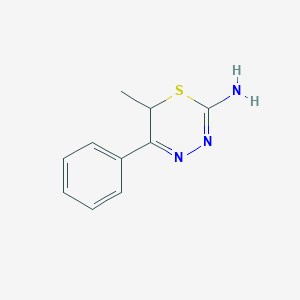![molecular formula C13H27NO2 B14625870 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide CAS No. 57323-18-9](/img/structure/B14625870.png)
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a propanamide backbone. Its molecular formula is C13H27NO2, and it is commonly used in various industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide typically involves the reaction of 3-chloro-1,2-propanediol with 2-ethylhexanol under basic conditions to form the intermediate 3-[(2-ethylhexyl)oxy]-1,2-propanediol. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by a base such as sodium hydroxide, and the product is purified through distillation and recrystallization processes to achieve high purity .
化学反応の分析
Types of Reactions
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and ethers.
科学的研究の応用
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is used in the formulation of biochemical assays and as a solvent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
作用機序
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an emollient and antimicrobial agent, disrupting microbial cell membranes and inhibiting their growth. It also functions as a solvent, enhancing the solubility and stability of other compounds in formulations .
類似化合物との比較
Similar Compounds
- 3-[(2-Ethylhexyl)oxy]propanenitrile
- 3-[(2-Ethylhexyl)oxy]-1,2-propanediol
- 2-Ethylhexyl glycidyl ether
Uniqueness
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide stands out due to its unique combination of an ethylhexyl group and a dimethylpropanamide backbone, which imparts distinct physicochemical properties. This makes it particularly effective as an emollient and antimicrobial agent in various applications, setting it apart from other similar compounds .
特性
CAS番号 |
57323-18-9 |
|---|---|
分子式 |
C13H27NO2 |
分子量 |
229.36 g/mol |
IUPAC名 |
3-(2-ethylhexoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H27NO2/c1-5-7-8-12(6-2)11-16-10-9-13(15)14(3)4/h12H,5-11H2,1-4H3 |
InChIキー |
YCGHZPCZCOSQKQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCCC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)

![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)

